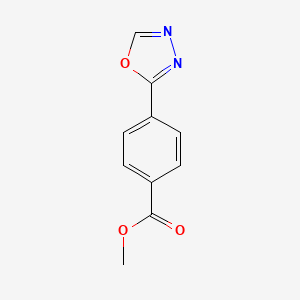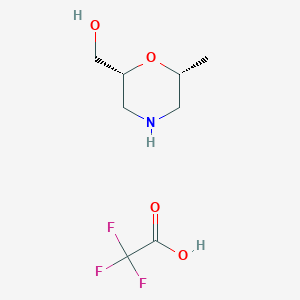
7-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a chemical compound with a unique structure that combines an indazole core with an iodo substituent and a tetrahydropyranyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole typically involves the iodination of a suitable indazole precursor followed by the introduction of the tetrahydropyranyl group. The iodination can be achieved using iodine or iodinating agents such as N-iodosuccinimide (NIS) under mild conditions. The tetrahydropyranyl group can be introduced through a reaction with dihydropyran in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce costs .
Análisis De Reacciones Químicas
Types of Reactions
7-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The iodo group can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and appropriate ligands for Suzuki or Sonogashira couplings.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazoles, while coupling reactions can produce biaryl or alkyne-linked derivatives .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 7-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
Its indazole core is a common motif in many bioactive molecules, and the presence of the iodo and tetrahydropyranyl groups can enhance its biological activity and pharmacokinetic properties .
Industry
In industry, this compound can be used in the development of new materials with unique properties, such as improved thermal stability or electronic characteristics .
Mecanismo De Acción
The mechanism of action of 7-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The iodo group can enhance binding affinity through halogen bonding, while the tetrahydropyranyl group can improve solubility and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
1H-Indazole: The parent compound without the iodo and tetrahydropyranyl groups.
7-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole: A similar compound with a bromo substituent instead of an iodo group.
7-Iodo-1H-indazole: A compound with only the iodo substituent and no tetrahydropyranyl group.
Uniqueness
7-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is unique due to the combination of the iodo and tetrahydropyranyl groups, which can enhance its reactivity and biological activity compared to similar compounds
Propiedades
Fórmula molecular |
C12H13IN2O |
|---|---|
Peso molecular |
328.15 g/mol |
Nombre IUPAC |
7-iodo-1-(oxan-2-yl)indazole |
InChI |
InChI=1S/C12H13IN2O/c13-10-5-3-4-9-8-14-15(12(9)10)11-6-1-2-7-16-11/h3-5,8,11H,1-2,6-7H2 |
Clave InChI |
GQUJUFZIVWCZQP-UHFFFAOYSA-N |
SMILES canónico |
C1CCOC(C1)N2C3=C(C=CC=C3I)C=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


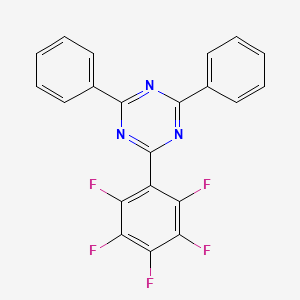


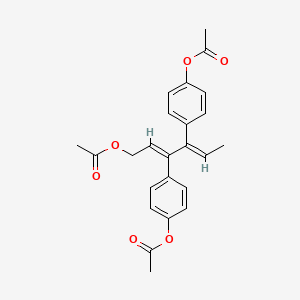
![Acetamide,N-cyclohexyl-2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methyl-](/img/structure/B12832294.png)
![(1R,5R,6R)-2-amino-4-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B12832307.png)
![1-Vinyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12832308.png)

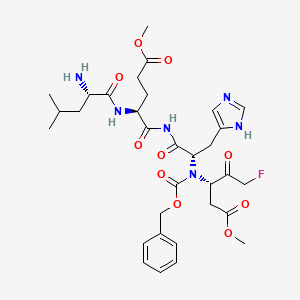
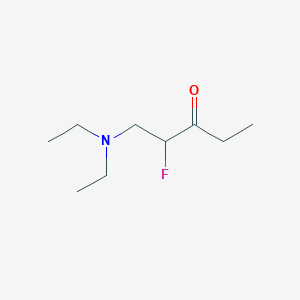
![1-(5-Methoxyimidazo[1,2-a]pyrazin-3-yl)ethan-1-one](/img/structure/B12832340.png)
![1-(Imidazo[1,2-a]pyrimidin-6-yl)ethan-1-one](/img/structure/B12832344.png)
